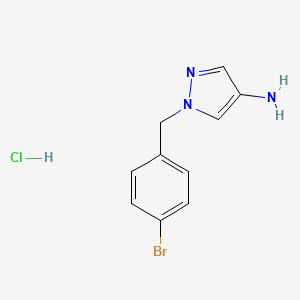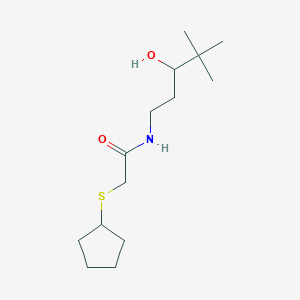
N1-((1-(ピリミジン-2-イル)ピペリジン-4-イル)メチル)-N2-(4-(トリフルオロメトキシ)フェニル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrimidinyl group, and a trifluoromethoxyphenyl moiety, making it a unique candidate for further study.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems or as a potential inhibitor for specific enzymes.
Medicine: : It could be explored for its therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.
Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyrimidinyl group and the trifluoromethoxyphenyl moiety. Common synthetic routes may include:
Formation of Piperidine Ring: : Piperidine can be synthesized through various methods, such as the reduction of pyridine or the cyclization of amino alcohols.
Introduction of Pyrimidinyl Group: : The pyrimidinyl group can be introduced through nucleophilic substitution reactions or by coupling reactions with pyrimidinyl halides.
Introduction of Trifluoromethoxyphenyl Moiety: : This moiety can be introduced through electrophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, ensuring that the reaction conditions are optimized for large-scale synthesis. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Amines, alcohols, and various nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
This compound can be compared with other similar compounds that share structural similarities, such as:
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(methoxy)phenyl)oxalamide
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(chloro)phenyl)oxalamide
N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(4-(fluoro)phenyl)oxalamide
These compounds differ in the nature of the substituent on the phenyl ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its trifluoromethoxy group, which may impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c20-19(21,22)30-15-4-2-14(3-5-15)26-17(29)16(28)25-12-13-6-10-27(11-7-13)18-23-8-1-9-24-18/h1-5,8-9,13H,6-7,10-12H2,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXXQORSRUMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356353.png)
![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2356354.png)
![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)
![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide](/img/structure/B2356364.png)


![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)






